molecular formula C21H28N2O3 B089874 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid CAS No. 1051-12-3

1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid

Cat. No. B089874
CAS RN: 1051-12-3
M. Wt: 356.5 g/mol
InChI Key: LNEBZBLNLNQKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid is a barbiturate derivative that has been extensively studied for its potential as a sedative and hypnotic agent. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid involves binding to the GABA-A receptor and enhancing the activity of GABA. This results in increased inhibition of neuronal activity, leading to sedation and hypnotic effects. The compound also has anticonvulsant properties, making it a potential treatment for epilepsy.
Biochemical and Physiological Effects:
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes in the brain, including acetylcholinesterase and monoamine oxidase. It also has a depressant effect on the respiratory system, making it potentially dangerous in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA-A receptor and the role of GABA in the brain. However, the compound is also known to be highly addictive and potentially lethal in high doses, which limits its usefulness in animal studies.

Future Directions

There are a number of future directions for research on 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased selectivity for certain GABA-A receptor subtypes. Another area of research is the use of the compound in combination with other drugs, such as benzodiazepines, to enhance its sedative and hypnotic effects. Finally, research on the long-term effects of the compound on the brain and other organs is needed to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been achieved using a variety of methods, including the reaction of cyclohexanone, pentanal, and phenylurea in the presence of a base. Other methods involve the reaction of cyclohexanone with pentanal and then reacting the resulting product with urea and phenylacetic acid. These methods have been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been extensively studied for its sedative and hypnotic properties. It has been found to have a unique mechanism of action that involves binding to the GABA-A receptor and enhancing the activity of GABA, the major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the treatment of anxiety, insomnia, and other sleep disorders.

properties

CAS RN

1051-12-3

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-cyclohexyl-5-pentyl-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H28N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4,7-8,11-12,17-18H,2-3,5-6,9-10,13-15H2,1H3

InChI Key

LNEBZBLNLNQKSU-UHFFFAOYSA-N

SMILES

CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

Canonical SMILES

CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

synonyms

1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid

Origin of Product

United States

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